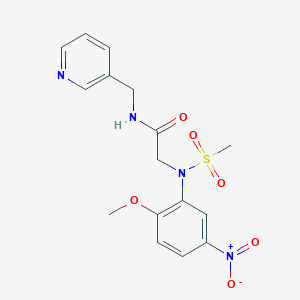

N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Overview

Description

The compound is part of a broader family of sulfonamide-based molecules, which have been extensively studied for their antitumor properties. This category of compounds has been identified to possess potent cell cycle inhibition capabilities, with some members advancing to clinical trials due to their preliminary clinical activities (Owa et al., 2002).

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including cyclization reactions and specific catalysis methods. For example, the synthesis of NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide and its subsequent transformation into different products through methanolic hydrogen chloride action showcases the complex synthetic routes these compounds may undergo (Macháček et al., 1986).

Molecular Structure Analysis

Molecular structure and solid-state structure analyses have been performed on similar compounds, providing insights into their triclinic space group characteristics and the effect of different intermolecular interactions. For instance, a study on 5-(5-nitrofuran-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one has detailed its molecular structure through X-ray powder diffraction and theoretical analysis (Rahmani et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of amino-isoxazolones from nitropyridine-substituted aminothiophene carboxylic acid methyl esters reveal the compound's ability to undergo transformations, yielding various products depending on the reactants and conditions. Such studies contribute to understanding the compound's chemical behavior and potential for generating derivatives with varied properties (Khalafy et al., 2002).

Physical Properties Analysis

The analysis of physical properties, such as crystalline structure and hydrogen bonding patterns, is crucial for understanding the compound's stability, solubility, and potential applications. The different hydrogen-bonded structures observed in isomeric solvates of related compounds provide insight into the variety of molecular conformations and intermolecular interactions possible within this chemical family (Rodríguez et al., 2009).

Chemical Properties Analysis

The compound's chemical properties, including reactivity with specific reagents and behavior under various conditions, are essential for predicting its usefulness in different applications. The study of the reaction of methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates with sodium alkoxides exemplifies the type of chemical property analysis that sheds light on the compound's potential transformations and resulting products (Susvilo et al., 2006).

Scientific Research Applications

Synthetic Applications and Methodologies

Preparation of Substituted Methyl o-Nitrophenyl Sulfides : Research by Dudová et al. (2002) explored the nucleophilic substitution reactions to create a series of methyl-o-nitrophenylsulfides. This study highlights the synthetic flexibility of nitrophenyl sulfides and their derivatives, which can be pivotal in creating compounds with similar structural attributes to N2-(2-methoxy-5-nitrophenyl)-N2-(methylsulfonyl)-N1-(3-pyridinylmethyl)glycinamide (Dudová, Částek, Macháček, & Šimůnek, 2002).

Weinreb Amide Based Synthetic Equivalents : Kommidi, Balasubramaniam, and Aidhen (2010) developed new synthetic equivalents based on Weinreb Amide functionality for the synthesis of the tetrahydroisoquinoline framework. This research demonstrates the importance of functional groups similar to those in N2-(2-methoxy-5-nitrophenyl)-N2-(methylsulfonyl)-N1-(3-pyridinylmethyl)glycinamide in facilitating complex synthetic routes (Kommidi, Balasubramaniam, & Aidhen, 2010).

Osteoclastogenesis and Bone Loss Prevention : A study by Cho et al. (2020) on the effects of specific novel compounds on osteoclast differentiation and bone loss prevention provides insights into the biological applications of compounds with structural similarities to N2-(2-methoxy-5-nitrophenyl)-N2-(methylsulfonyl)-N1-(3-pyridinylmethyl)glycinamide. These findings could suggest potential therapeutic applications of related compounds (Cho et al., 2020).

Diastereoselective Addition and Amino Acid Derivatives : Foresti et al. (2003) discussed the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. This research underscores the utility of specific sulfonyl and nitro group arrangements in synthesizing optically active compounds, potentially including derivatives of N2-(2-methoxy-5-nitrophenyl)-N2-(methylsulfonyl)-N1-(3-pyridinylmethyl)glycinamide (Foresti, Palmieri, Petrini, & Profeta, 2003).

properties

IUPAC Name |

2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O6S/c1-26-15-6-5-13(20(22)23)8-14(15)19(27(2,24)25)11-16(21)18-10-12-4-3-7-17-9-12/h3-9H,10-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOJBRWDRMCNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)

![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)

![N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)

![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)

![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)

![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)